molecular formula C8H13NO2 B2885607 5-(Oxolan-2-yl)pyrrolidin-2-one CAS No. 1784651-43-9

5-(Oxolan-2-yl)pyrrolidin-2-one

Cat. No.: B2885607
CAS No.: 1784651-43-9
M. Wt: 155.197
InChI Key: GMDADVUCDQBYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxolan-2-yl)pyrrolidin-2-one, also known as 5-(tetrahydrofuran-2-yl)pyrrolidin-2-one, is a compound with the molecular formula C8H13NO2. It is a pyrrolidinone derivative that features a tetrahydrofuran ring attached to the pyrrolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the use of donor-acceptor cyclopropanes and primary amines, which undergo a Lewis acid-catalyzed opening to form γ-amino esters, followed by lactamization and dealkoxycarbonylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidinone and tetrahydrofuran rings, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the tetrahydrofuran ring.

    Pyrrolidine-2,5-dione: Contains an additional carbonyl group at the 5-position.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

5-(Oxolan-2-yl)pyrrolidin-2-one is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(oxolan-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDADVUCDQBYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.